3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one
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Overview
Description
3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a piperazine ring, and aromatic substituents. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated precursor reacts with piperazine.
Final Coupling: The final step involves coupling the oxadiazole and piperazine intermediates under suitable conditions, often using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activities.
Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Pharmacology: Research focuses on its pharmacokinetics, pharmacodynamics, and potential therapeutic effects.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-1,2,4-oxadiazole Derivatives: These compounds share the oxadiazole ring and chlorophenyl group but may differ in other substituents.
Piperazine Derivatives: Compounds with the piperazine ring and various aromatic substituents are also similar in structure.
Uniqueness
3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN4O2/c22-16-7-5-15(6-8-16)21-24-19(29-25-21)9-10-20(28)27-13-11-26(12-14-27)18-4-2-1-3-17(18)23/h1-8H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNSXXGOFGVIFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CCC3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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